An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate
Abstract: This document provides a comprehensive technical guide on the predicted physicochemical properties and empirical characterization workflow for the novel compound, 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate. As this molecule is not extensively documented in publicly available literature, this guide serves as a predictive framework and a practical manual for researchers, scientists, and drug development professionals. It synthesizes data from its constituent precursors, 2-fluorobenzoic acid and 3,3-dimethyl-2-butanone, with established analytical principles to forecast its behavior and outlines the necessary protocols for its synthesis, purification, and full characterization.
Introduction and Molecular Overview
3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate is an aromatic ester that combines the structural features of a fluorinated benzoic acid with a bulky, sterically hindered keto-alkyl group. The presence of the ortho-fluorine atom on the benzene ring is known to modulate electronic properties and acidity compared to unsubstituted benzoic acid, making it a valuable moiety in medicinal chemistry and materials science.[1][2] The ester linkage to a β-keto butyl chain introduces a distinct chemical environment with potential for varied metabolic pathways and unique solubility characteristics.
This guide is structured to provide a foundational understanding of the molecule's predicted properties, followed by a detailed, field-proven workflow for its empirical validation. The causality behind each experimental choice is explained to provide not just a methodology, but a strategic approach to characterizing a novel chemical entity.
Predicted Physicochemical Profile
The properties of the target compound are predicted based on the known characteristics of its precursors, 2-fluorobenzoic acid and 3,3-dimethyl-2-butanone (also known as pinacolone).
Table 1: Properties of Precursor Molecules
| Property | 2-Fluorobenzoic Acid | 3,3-Dimethyl-2-butanone (Pinacolone) |
|---|---|---|
| Molecular Formula | C₇H₅FO₂ | C₆H₁₂O |
| Molecular Weight | 140.11 g/mol [3] | 100.16 g/mol [4] |
| Appearance | White to light yellow crystalline powder[5] | Colorless liquid with a peppermint or camphor-like odor[6][7] |
| Melting Point | 122-125 °C[8] | -52.5 °C[7] |
| Boiling Point | 114 °C[5] | 105-106 °C[4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (benzene, ethers, ketones)[5][8] | Soluble in ethanol, ether, acetone[7][9] |
| pKa | 3.27[5] | Not Applicable |
Table 2: Predicted Properties for 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate
| Property | Predicted Value / Characteristic | Rationale |
|---|---|---|
| Molecular Formula | C₁₃H₁₅FO₃ | Derived from esterification of precursors. |
| Molecular Weight | 238.26 g/mol | Sum of precursor masses minus water. |
| Appearance | Predicted to be a colorless to off-white solid or oil. | Typical for esters of this molecular weight. |
| Melting Point | Moderately low melting solid. | Esterification will disrupt the strong hydrogen bonding of the carboxylic acid, but the overall size and aromaticity suggest it will be solid at room temperature. A sharp melting range (0.5-1.0°C) will indicate high purity.[10][11] |
| Boiling Point | > 200 °C | Significantly higher than precursors due to increased molecular weight and van der Waals forces. |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., DMSO, ethyl acetate, dichloromethane, acetone). | The ester functionality is less polar than the parent carboxylic acid, and the bulky alkyl group increases lipophilicity. |
| LogP | > 2.0 | The octanol-water partition coefficient is expected to be higher than that of 2-fluorobenzoic acid (1.856) due to the addition of the hydrophobic butyl group.[5] |
Synthesis and Purification Workflow
The synthesis of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate is most directly achieved via esterification. The subsequent purification is critical to remove unreacted starting materials and byproducts, for which reversed-phase HPLC is the gold standard.[12][13]
Proposed Synthesis: Steglich Esterification
A robust method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is effective under mild conditions, making it suitable for substrates that may be sensitive to harsher techniques like Fischer esterification.
Protocol 3.1: Steglich Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve 2-fluorobenzoic acid (1.0 eq) and 3,3-dimethyl-2-butanol (1.1 eq) in anhydrous dichloromethane (DCM). Note: The target ester is derived from a ketone, but the synthesis is more practically achieved using the corresponding alcohol, 3,3-dimethyl-2-butanol, which is then oxidized if the ketone functionality is required. For direct synthesis from the ketone, a Baeyer-Villiger oxidation could be an alternative pathway.[14]
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath and slowly add a solution of DCC (1.1 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Preparative Reversed-Phase HPLC
High-performance liquid chromatography (HPLC) is essential for obtaining a highly pure sample for characterization.[15]
Protocol 3.2: HPLC Purification
-
Solubility Check: Ensure the crude product is fully soluble in the mobile phase to prevent precipitation on the column.[13]
-
Column Selection: Use a C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard starting point for small molecules.[16]
-
Method Development: First, develop the separation method on an analytical scale to optimize resolution and retention time.
-
Scaling Up: Scale the method to the preparative column, injecting the dissolved crude product.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Product Recovery: Combine the pure fractions and remove the solvent via rotary evaporation, followed by high-vacuum drying to yield the purified ester.
Caption: Workflow for the synthesis and purification of the target ester.
Structural Elucidation and Confirmation
A suite of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized and purified compound.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[18][19]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic portions of the molecule.
-
Aromatic Region (δ 7.0-8.2 ppm): Four signals corresponding to the protons on the fluorinated benzene ring. The ortho-fluorine will introduce complex splitting patterns.
-
Alkyl Region (δ 4.0-4.5 ppm): A key signal for the -CH₂- group adjacent to the ester oxygen, shifted downfield due to the oxygen's electron-withdrawing effect.[20][21]
-
Alkyl Region (δ 1.1-1.3 ppm): A sharp singlet integrating to 9 protons for the bulky tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.
-
Carbonyl Carbons (δ 160-210 ppm): Two downfield signals are expected: one for the ester carbonyl (~160-170 ppm) and one for the ketone carbonyl (~200-210 ppm).
-
Aromatic Carbons (δ 115-165 ppm): Six signals, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Aliphatic Carbons (δ 20-80 ppm): Signals for the -CH₂-, quaternary carbon, and methyl carbons of the butyl group.
-
-
¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): A peak at m/z = 238.26 corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Key Fragments: Expect to see fragmentation corresponding to the loss of the tert-butyl group, the entire butanone side chain, or cleavage at the ester linkage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C=O Stretch (Ketone): Another strong absorption around 1715 cm⁻¹. These two carbonyl stretches may overlap.
-
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: An absorption band around 1250 cm⁻¹.[1]
Caption: The integrated analytical workflow for compound characterization.
Physicochemical Property Determination
Once the structure is confirmed, a series of experiments must be performed to determine the key physicochemical properties relevant to research and drug development.
Purity Determination
While HPLC is used for purification, analytical HPLC with a UV detector is the standard for quantifying the purity of the final sample.
-
Protocol: A standardized HPLC method (e.g., using a C18 column with a water/acetonitrile gradient) is used. The purity is calculated based on the area percentage of the main peak in the chromatogram. A purity level of >95% is typically required for further studies.[15]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and phase behavior of a compound.[22][23][24]
-
DSC: This technique is used to precisely determine the melting point (as an endothermic peak) and identify any other phase transitions, such as polymorphism or glass transitions, which are critical for pharmaceutical development.
-
TGA: TGA measures the change in mass as a function of temperature. This analysis will determine the decomposition temperature of the compound and can quantify the presence of residual solvents or water.[25]
Protocol 5.2: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan or a ceramic TGA pan.
-
Instrumentation: Place the sample in a calibrated DSC or TGA instrument.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify the onset of melting, peak melting temperature, and the onset of decomposition.
Solubility Assessment
Determining the solubility in various media is crucial for applications in drug discovery and formulation.[26][27] The shake-flask method is the reference technique for determining thermodynamic solubility.[28][29]
Protocol 5.3: Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical technique like HPLC-UV or LC-MS.
Conclusion
While 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate is not a widely characterized compound, its physicochemical profile can be reliably predicted from its constituent parts. This guide provides the scientific rationale for these predictions and, more importantly, a robust, self-validating set of experimental protocols for its synthesis, purification, and comprehensive characterization. By following this integrated workflow, researchers can confidently generate the empirical data needed to establish the definitive properties of this novel molecule, enabling its effective use in scientific research and development.
References
- BenchChem. (n.d.). Physical and chemical properties of 2-Fluorobenzoic acid.
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
PubMed. (2005). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ketones to Esters. Retrieved from [Link]
-
Request PDF. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. Retrieved from [Link]
-
Chemister.ru. (n.d.). 3,3-dimethyl-2-butanone. Retrieved from [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (2019). Acetoacetic Ester Synthesis of Ketones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butanone, 3,3-dimethyl- (CAS 75-97-8). Retrieved from [Link]
-
GCSU. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
ACS Publications. (2016). Using Esters To Introduce Paradigms of Spin–Spin Coupling. Retrieved from [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
PubChem. (n.d.). Pinacolone. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
Michael A. Nichols. (2017). How to Determine Structure of an Ester from Proton NMR Spectrum [Video]. YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,3-Dimethyl-2-butanone(75-97-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 9. 3,3-dimethyl-2-butanone [chemister.ru]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Ketones to Esters - Chemistry Steps [chemistrysteps.com]
- 15. veeprho.com [veeprho.com]
- 16. 小分子高效液相色谱 [sigmaaldrich.com]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. modgraph.co.uk [modgraph.co.uk]
- 19. 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. mt.com [mt.com]
- 23. azom.com [azom.com]
- 24. researchgate.net [researchgate.net]
- 25. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. bmglabtech.com [bmglabtech.com]
- 28. raytor.com [raytor.com]
- 29. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
